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Compound of Interest

Compound Name: 2,4,6-Trimethyl-3-hydroxypyridine

Cat. No.: B180346 Get Quote

2,4,6-Trimethyl-3-hydroxypyridine is a heterocyclic compound whose utility as a synthetic

intermediate is growing.[1][2] Like many functionalized pyridines, its potential applications in

medicinal chemistry and materials science are significant.[3][4] The hydroxyl and methyl groups

on the pyridine ring offer multiple sites for further functionalization, making it a versatile building

block. However, its utility is predicated on the unambiguous confirmation of its structure and

purity. The presence of isomeric impurities, residual starting materials, or solvents can

drastically alter reaction outcomes, biological activity, and safety profiles.

This document outlines a multi-technique approach to establish the identity, purity, and key

physicochemical properties of this compound, ensuring data integrity for subsequent research

and development.

Section 1: Core Physicochemical Properties
A foundational step in characterization is the compilation of known physical and chemical

properties. This data, summarized in Table 1, serves as the primary reference against which all

experimental results will be compared.

Table 1: Physicochemical Properties of 2,4,6-Trimethyl-3-hydroxypyridine
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Property Value Source

IUPAC Name 2,4,6-trimethylpyridin-3-ol PubChem[5]

CAS Number 1123-65-5 ChemicalBook[6]

Molecular Formula C₈H₁₁NO PubChem[5]

Molecular Weight 137.18 g/mol PubChem[5]

Appearance
Expected to be an off-white to

beige solid
General knowledge

| Theoretical Elemental Composition | C: 70.04%, H: 8.08%, N: 10.21%, O: 11.66% |

Calculated |

Section 2: Synthesis and Purification Strategy
While numerous synthetic routes to substituted hydroxypyridines exist, a common conceptual

workflow involves the synthesis of the core heterocycle followed by purification to remove

byproducts and unreacted starting materials.[7] A biological approach, for instance, may involve

the enzymatic hydroxylation of 2,4,6-trimethylpyridine.[8] A chemical synthesis might involve a

multi-step reaction culminating in the formation of the substituted pyridine ring.[7]

Regardless of the route, a robust purification strategy is non-negotiable. This typically involves

extraction, followed by crystallization or column chromatography, and is monitored at each

stage by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid

Chromatography (HPLC).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trimethyl-3-hydroxypyridine
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12506660.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trimethyl-3-hydroxypyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trimethyl-3-hydroxypyridine
https://www.mdpi.com/2073-4344/13/2/319
https://www.researchgate.net/figure/4-6-trimethylpyridin-3-ol-synthesis-from-2-4-6-trimethylpyridine-using-resting-cells-of_fig4_275957290
https://www.mdpi.com/2073-4344/13/2/319
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Phase

Work-up & Isolation

Purification Phase

Reactant A + Reactant B

Reaction under
Controlled Conditions

e.g., Solvent, Catalyst, Temp.

Quenching & Extraction

Drying of Organic Phase

Solvent Evaporation

Crude Product

Recrystallization
or

Column Chromatography

Pure Crystalline Solid

end

Proceed to Characterization

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis and purification of a target compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/product/b180346?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Section 3: Definitive Spectroscopic Characterization
Spectroscopy is the cornerstone of structural elucidation. The combination of Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a

detailed picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C).

The resulting spectrum provides information on the number and types of atoms, their

connectivity, and their spatial arrangement.

Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Aromatic Proton (1H): A singlet is expected for the proton at the C5 position. Due to the

electron-donating effects of the methyl and hydroxyl groups, this peak should appear

relatively upfield for an aromatic proton, likely in the range of δ 6.5-7.0 ppm.

Hydroxyl Proton (1H): A broad singlet, whose chemical shift is highly dependent on

concentration and solvent, is expected. It could range from δ 4.5-5.5 ppm or even higher.

Deuterium exchange (D₂O shake) would confirm this peak by causing it to disappear.

Methyl Protons (9H): Three distinct singlets are expected for the three non-equivalent methyl

groups.

The C2 and C6 methyl groups are in different environments due to the C3-hydroxyl group.

The C2-methyl will be adjacent to the hydroxyl group, while the C6-methyl is adjacent to

the nitrogen.

Expected shifts: δ 2.2-2.5 ppm. Each peak will integrate to 3H.

Expected ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Aromatic Carbons (5C): Five distinct signals are expected in the aromatic region (δ 110-160

ppm). The carbon bearing the hydroxyl group (C3) will be significantly shifted downfield.

Methyl Carbons (3C): Three distinct signals are expected in the aliphatic region, likely

between δ 15-25 ppm.
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Protocol for NMR Analysis:

Sample Preparation: Accurately weigh ~10 mg of the purified, dry sample into a clean NMR

tube.

Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the

sample dissolves completely; gentle vortexing may be required.

Referencing: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a

calibrated spectrometer (e.g., 400 MHz).

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction.

Analysis: Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra to the

proposed structure.
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Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected Characteristic IR Absorption Bands (KBr Pellet):
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O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is

characteristic of the hydroxyl group.[9]

C-H Stretch (sp³): Absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹)

corresponding to the methyl groups.

C-H Stretch (sp²): A weaker absorption band above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) for

the aromatic C-H bond.

C=C and C=N Ring Stretching: Several medium to strong bands in the 1400-1650 cm⁻¹

region, characteristic of the pyridine ring.[10]

Protocol for FT-IR Analysis (KBr Method):

Preparation: Thoroughly grind 1-2 mg of the dry sample with ~100 mg of dry, spectroscopic-

grade potassium bromide (KBr) in an agate mortar.

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin,

transparent disc.

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and

acquire the spectrum.

Analysis: Identify the key absorption bands and correlate them to the functional groups of the

proposed structure.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the

molecule's fragmentation pattern, further confirming its structure.

Expected Mass Spectrum (Electron Ionization - EI):

Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak at an m/z value

corresponding to the molecular weight of the compound, which is 137.18. High-resolution

mass spectrometry (HRMS) should confirm the molecular formula C₈H₁₁NO with high

accuracy (calculated exact mass: 137.0841).[5]
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Key Fragmentation: A prominent fragment would likely be the loss of a methyl group ([M-

15]⁺), resulting in a peak at m/z 122. Other fragmentation patterns could involve the pyridine

ring itself. The fragmentation of the related 2,4,6-trimethylpyridine shows a strong molecular

ion peak at m/z 121 and a significant fragment at m/z 120.[11][12]

Protocol for GC-MS Analysis:

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent

like methanol or ethyl acetate.

Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) coupled to the

Mass Spectrometer (MS). The GC will separate the analyte from any volatile impurities.

Ionization: The sample is ionized in the MS source (e.g., using a 70 eV electron beam for EI).

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio,

and the detector records their abundance.

Analysis: Identify the molecular ion peak and compare the fragmentation pattern to

theoretically derived fragments to support the proposed structure.

Section 4: Chromatographic Purity Assessment
While spectroscopy confirms structure, chromatography quantifies purity. HPLC is the gold

standard for assessing the purity of non-volatile organic compounds.

Rationale for Method Development: Pyridine derivatives can be analyzed using reversed-phase

HPLC.[13][14] A C18 column is a good starting point. The mobile phase typically consists of an

aqueous component with an organic modifier (like acetonitrile or methanol). An acid additive

(e.g., formic or acetic acid) is often used to ensure sharp, symmetrical peaks for basic

compounds like pyridines by suppressing the ionization of silanol groups on the silica support

and protonating the analyte.[13]

Protocol for HPLC Purity Analysis:

Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18

reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trimethylpyridine
https://webbook.nist.gov/cgi/inchi?ID=C108758&Mask=200
https://helixchrom.com/compounds/pyridine/
https://helixchrom.com/applications/hplc-method-for-analysis-of-pyridine-and-three-isomers-of-aminopyridine-on-amaze-hd-column/
https://helixchrom.com/compounds/pyridine/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mobile Phase Preparation:

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min.

Detection Wavelength: 270 nm (or a wavelength determined by a UV scan of the analyte).

Column Temperature: 30 °C.

Injection Volume: 10 µL.

Gradient: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point for

method development.

Sample Preparation: Accurately prepare a sample solution of approximately 0.5 mg/mL in the

mobile phase.

Analysis: Inject the sample and integrate all peaks in the resulting chromatogram. Purity is

calculated as the percentage of the main peak area relative to the total area of all peaks.
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Caption: Workflow for HPLC purity analysis.

Section 5: Complementary Physical
Characterization
Melting Point Determination
The melting point is a simple, yet powerful, indicator of purity. A pure crystalline solid will have a

sharp, well-defined melting range (typically < 1°C), whereas an impure sample will exhibit a

broad and depressed melting range.

Protocol:
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Load a small amount of the dry, crystalline sample into a capillary tube.

Place the tube in a calibrated melting point apparatus.

Heat the sample slowly (1-2 °C/min) near the expected melting point.

Record the temperature at which the first liquid appears and the temperature at which the

entire sample becomes liquid. This range is the melting point.

Elemental Analysis
Elemental analysis provides the percentage composition of C, H, and N in the sample. This

experimental data is compared against the theoretical values calculated from the molecular

formula (C₈H₁₁NO).

Protocol:

Submit a small quantity (2-5 mg) of the highly purified and dried sample to a certified

analytical laboratory.

The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O,

N₂) are quantified.

Compare the reported experimental percentages to the theoretical values (see Table 1). A

match within ±0.4% is considered confirmation of the elemental composition.

Section 6: Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,4,6-Trimethyl-3-hydroxypyridine may not be

widely available, prudent laboratory practice dictates handling it with care, based on data from

similar compounds like 3-hydroxypyridine and 2,4,6-trimethylpyridine (collidine).[15]

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood.[16] Avoid creating dust.

Avoid contact with skin, eyes, and clothing.[17]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents and strong acids.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
The characterization of 2,4,6-Trimethyl-3-hydroxypyridine requires a systematic and

orthogonal approach. By combining spectroscopic techniques (NMR, IR, MS) to confirm the

molecular structure with chromatographic and physical methods (HPLC, MP, EA) to establish

purity and composition, a complete and defensible analytical data package can be generated.

This rigorous characterization is the essential foundation upon which all subsequent research,

development, and innovation are built.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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